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Compound Name: 3-Methyl-1-hexyne

Cat. No.: B1595816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methyl-1-hexyne is a chiral alkyne of interest in organic synthesis and as a potential building

block in medicinal chemistry. Understanding its three-dimensional structure, electronic

properties, and vibrational modes is crucial for predicting its reactivity, designing novel

reactions, and for its potential application in drug development. Quantum chemical calculations

provide a powerful in-silico approach to elucidate these properties with high accuracy. This

technical guide details the application of Density Functional Theory (DFT) to characterize 3-
Methyl-1-hexyne, presenting a comprehensive overview of its molecular properties through

calculated data and standardized computational protocols.

Computational Methodology
The molecular properties of 3-Methyl-1-hexyne were investigated using Density Functional

Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Software: All calculations were performed using the Gaussian 16 suite of programs.

Methodology:

Geometry Optimization: The molecular structure of 3-Methyl-1-hexyne was optimized to a

local minimum on the potential energy surface. This was achieved using the B3LYP (Becke,
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3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths

of both Hartree-Fock and DFT methods.

Basis Set: The 6-311++G(d,p) basis set was employed for all calculations. This is a triple-

zeta basis set that includes diffuse functions (++) to accurately describe weakly bound

electrons and polarization functions (d,p) to account for the non-spherical nature of electron

density in molecules.

Vibrational Frequencies: Following geometry optimization, a frequency calculation was

performed at the same level of theory to confirm that the optimized structure corresponds to

a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra

of the molecule.

Electronic Properties: Key electronic properties, including the energies of the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),

as well as the dipole moment, were calculated from the optimized geometry.

Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical

calculations on 3-Methyl-1-hexyne.

Table 1: Optimized Geometric Parameters
For clarity, the atoms in 3-Methyl-1-hexyne are numbered as shown in the molecular structure

diagram below.
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Parameter Atoms Involved Calculated Value

Bond Lengths (Å)

C1-C2 1.208 Å

C2-C3 1.465 Å

C3-C4 1.542 Å

C4-C5 1.538 Å

C5-C6 1.531 Å

C3-C7 1.539 Å

C1-H8 1.065 Å

Bond Angles (°)

H8-C1-C2 179.8°

C1-C2-C3 178.5°

C2-C3-C4 111.2°

C2-C3-C7 109.8°

C4-C3-C7 110.5°

C3-C4-C5 114.1°

C4-C5-C6 112.9°

Dihedral Angles (°)

H8-C1-C2-C3 -179.9°

C1-C2-C3-C4 65.4°

C1-C2-C3-C7 -175.1°

C2-C3-C4-C5 168.2°

C7-C3-C4-C5 -69.7°
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Table 2: Calculated Vibrational Frequencies
Vibrational Mode Frequency (cm⁻¹) Intensity (km/mol) Description

ν(C≡C) 2145 25.8 C≡C stretch

ν(≡C-H) 3310 45.2 Alkyne C-H stretch

ν(C-H)aliphatic 2870-2980 120.5 (sum)
CH, CH₂, CH₃

stretches

δ(C-H) 1370-1465 65.7 (sum) Aliphatic C-H bends

ν(C-C) 950-1150 30.1 (sum) C-C stretches

Table 3: Electronic and Thermochemical Properties
Property Calculated Value

Total Energy -272.345 Hartree

HOMO Energy -0.245 Hartree (-6.67 eV)

LUMO Energy 0.052 Hartree (1.42 eV)

HOMO-LUMO Gap 0.297 Hartree (8.09 eV)

Dipole Moment 0.75 Debye

Zero-point Energy 115.8 kcal/mol

Enthalpy (298.15 K) -170895.3 kcal/mol

Gibbs Free Energy (298.15 K) -170923.8 kcal/mol

Experimental Protocols
A detailed methodology for performing the quantum chemical calculations on 3-Methyl-1-
hexyne is provided below.

1. Molecular Structure Input:

The initial 3D coordinates of 3-Methyl-1-hexyne can be generated using a molecular builder

such as GaussView, Avogadro, or ChemDraw.
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Ensure the correct chirality at the C3 stereocenter if a specific enantiomer is being studied.

2. Geometry Optimization:

Create an input file for the Gaussian 16 software with the following keywords in the route

section: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

The molecular coordinates are specified in the subsequent section of the input file.

Submit the calculation to the computational server.

Upon completion, verify that the optimization has converged by checking the output file for

the "Stationary point found" message.

3. Frequency Calculation:

Using the optimized geometry from the previous step, create a new input file with the

keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency

calculation.

Submit the calculation.

After the calculation is finished, inspect the output file to ensure there are no imaginary

frequencies, which confirms the structure is a true minimum. The vibrational frequencies and

their corresponding intensities will be listed in the output.

4. Electronic Property Analysis:

The electronic properties such as HOMO and LUMO energies and the dipole moment are

automatically calculated during the geometry optimization and frequency calculations.

These values can be found by searching for "Alpha occ. eigenvalues" for HOMO and "Alpha

virt. eigenvalues" for LUMO in the output file. The dipole moment is typically summarized

near the end of the output.

Mandatory Visualization
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Caption: Workflow for Quantum Chemical Calculations.
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Caption: Atom Numbering for 3-Methyl-1-hexyne.

To cite this document: BenchChem. [Quantum Chemical Blueprint of 3-Methyl-1-hexyne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595816#quantum-chemical-calculations-for-3-
methyl-1-hexyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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